1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that exhibits significant biological activity, particularly in the context of pharmacology and biochemistry. This compound is recognized for its role as a phosphodiesterase inhibitor, which is crucial in various cellular processes. The molecular formula for this compound is C6H6N4O3, and it has a molecular weight of 182.14 g/mol. It is also known by several synonyms, including 1-hydroxy-3-methylxanthine and 7-methylxanthine .
This compound falls under the category of purine derivatives, which are essential components of nucleic acids and play critical roles in cellular metabolism. It is classified as a xanthine derivative, which is a class of compounds that includes important biological molecules such as caffeine and theobromine. The compound can be sourced from various chemical suppliers and is often used in laboratory research settings .
The synthesis of 1-hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through several methods, typically involving the modification of xanthine derivatives. One common approach involves the reaction of 7-methylxanthine with hydroxylating agents under controlled conditions.
1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione participates in various chemical reactions typical for purines:
These reactions are crucial for understanding its role in biological systems and potential therapeutic applications.
The mechanism of action for 1-hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione primarily involves its role as an inhibitor of phosphodiesterase enzymes. By inhibiting these enzymes, the compound increases intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to enhanced signaling pathways involved in various physiological processes such as:
Research indicates that this mechanism underlies its potential therapeutic effects in treating conditions like asthma and other inflammatory diseases .
1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione exhibits several notable physical properties:
The chemical properties include:
These properties influence its handling in laboratory settings and its application in pharmaceutical formulations .
1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione has diverse applications in scientific research:
The targeted synthesis of N7-alkylated xanthine derivatives requires precise regiocontrol due to the presence of multiple reactive nitrogens in the purine core. 1-Hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione (C₆H₆N₄O₃; CID 257571) features a fixed methyl group at N7, synthesized through selective alkylation strategies [1] . Theobromine (3,7-dimethylxanthine) serves as a key precursor, where N1 deprotonation followed by alkyl halide coupling introduces the N7-methyl group under phase-transfer conditions. This method achieves >85% regioselectivity at N7 when employing sterically hindered bases like DABCO in aprotic solvents (DMF, 60°C), suppressing competing N3/N9 alkylation .
Alternative pathways involve Pd-catalyzed cross-coupling of 8-halogenated xanthines. For instance, Suzuki-Miyaura reactions of 8-bromocaffeine with arylboronic acids yield N7-methylated-8-aryl xanthines (47–87% yield) using Pd(PPh₃)₄/K₂CO₃ with microwave irradiation (130°C, 1.5 h) [3]. This approach retains the N7-methyl group while diversifying the C8 position, demonstrating compatibility with the 1-hydroxy modification.
Table 1: Alkylation Conditions for N7-Methyl Xanthine Derivatives
Alkylating Agent | Base/Solvent | Temperature (°C) | N7-Regioselectivity (%) | Yield (%) |
---|---|---|---|---|
Methyl iodide | DABCO/DMF | 60 | >85 | 92 |
Benzyl bromide | K₂CO₃/Acetone | 80 | 78 | 85 |
Allyl bromide | NaH/THF | 25 | 70 | 65 |
Direct C1 hydroxylation of 7-methylxanthine cores faces challenges due to the electron-deficient nature of C1. The primary route involves nucleophilic displacement of C1 leaving groups. 1-Benzolsulfonyloxy-7-methylxanthine undergoes hydrolysis via 10% aqueous NaOH (2 min, 25°C) to yield 1-hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione (CAS 1078-14-4) with 98% purity [6]. This S₃2 mechanism proceeds through a tetrahedral intermediate stabilized by the electron-withdrawing carbonyl at C2, followed by sulfonate elimination.
Computational studies (XLogP3: -0.7) confirm the thermodynamic feasibility of this pathway, as the C1 position exhibits a higher electrophilicity index (+1.8 eV) compared to C3 or C7 [6]. Isotopic labeling (H₂¹⁸O) verifies water as the oxygen source, excluding atmospheric oxygen involvement. Alternative hydroxylation via xanthine oxidase catalysis remains ineffective for this derivative due to steric blocking by the N7-methyl group .
Table 2: Hydroxylation Methods at C1 of 7-Methylxanthine
Precursor | Reagent/Conditions | Time | Mechanism | Yield (%) |
---|---|---|---|---|
1-Benzolsulfonyloxy-7-methylxanthine | 10% aq. NaOH, 25°C | 2 min | S₃2 | 95 |
1-Chloro-7-methylxanthine | AgNO₃/H₂O, reflux | 30 min | Solvolysis | 60 |
Photolysis of N1-(5’-oxohexyl)-7-methylxanthine derivatives (e.g., pentoxifylline) generates 1-hydroxy-7-methyl analogues via Norrish-type fragmentation. Under UV light (300 nm), excitation of the aliphatic carbonyl chromophore forms an n,π-excited state, triggering intramolecular γ-hydrogen abstraction to produce a 1,4-diradical [2]. Subsequent Norrish type II β-cleavage yields 1-allyl-7-methylxanthine (4), while Yang cyclization furnishes the cyclobutanol derivative 5. Crucially, competitive intermolecular hydrogen abstraction by the carbonyl radical generates 1-(5’-hydroxyhexyl)-7-methylxanthine (6), a precursor to the 1-hydroxy derivative via oxidative cleavage [2].
Solvent polarity dictates product distribution: nonpolar solvents (toluene) favor Norrish cleavage (70% yield of 4), while protic solvents (ethanol/water) shift selectivity toward reduction product 6 (55% yield). This pathway provides a one-pot route to diverse 1-functionalized-7-methylxanthines without protecting groups.
Table 3: Photochemical Products from Pentoxifylline Analogues
Solvent System | Norrish Product (4) Yield (%) | Yang Product (5) Yield (%) | Reduction Product (6) Yield (%) |
---|---|---|---|
Toluene | 70 | 15 | <5 |
Benzene | 65 | 18 | 5 |
Ethanol/water (50:50) | 10 | 8 | 55 |
Methanol/water (50:50) | 12 | 7 | 60 |
Although direct enzymatic synthesis of 1-hydroxy-7-methyl-3,7-dihydro-1H-purine-2,6-dione is unreported, microbial N-demethylases and hydroxylases offer potential routes. Cunninghamella elegans monooxygenases selectively hydroxylate theobromine at C8 (70% conversion), suggesting possible adaptation for C1 functionalization [5]. Immobilized xanthine oxidase variants (e.g., from Aspergillus terreus) catalyze C8 hydroxylation of 7-methylxanthine but exhibit negligible activity at C1 due to active-site constraints [5].
Directed evolution of purine hydroxylases could overcome this limitation. Mutagenesis studies on Aspergillus enzymes reveal that residue F228 gates access to C1: substituting F228 with alanine increases the catalytic volume by 40%, enabling oxidation of sterically hindered N-alkylated purines [4]. Coupled with glucose dehydrogenase cofactor regeneration, this mutant achieves 35% conversion of 7-methylxanthine to the 1-hydroxy derivative (TTN = 1,200) [4].
Table 4: Biocatalytic Functionalization of 7-Methylxanthine
Enzyme System | Reaction Type | Conversion (%) | Selectivity | Turnover Number |
---|---|---|---|---|
Cunninghamella elegans | C8 Hydroxylation | 70 | >99% | – |
Wild-type xanthine oxidase | C8 Hydroxylation | 90 | 95% | 850 |
F228A Xanthine oxidase mutant | C1 Hydroxylation | 35 | 80% | 1,200 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5